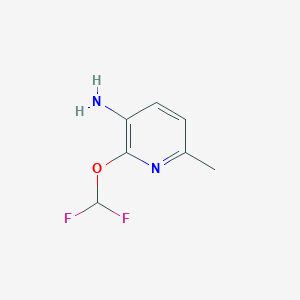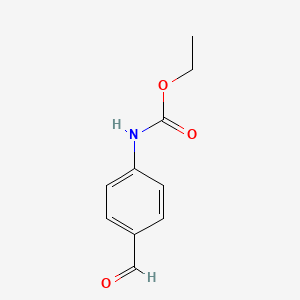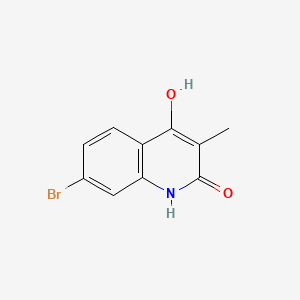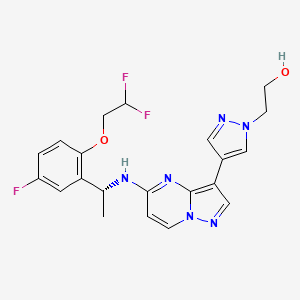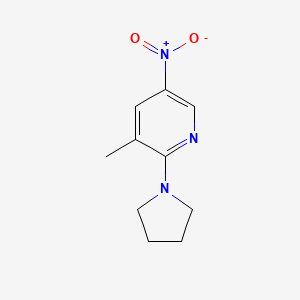
3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-5-nitro-2-pyrrolidin-1-ylpyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 3-position, a nitro group at the 5-position, and a pyrrolidine ring at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-nitro-2-pyrrolidin-1-ylpyridine typically involves the following steps:
Alkylation: The methyl group is introduced via alkylation reactions.
Pyrrolidine Substitution: The pyrrolidine ring is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) is crucial to achieving high purity and yield.
化学反応の分析
Types of Reactions
3-methyl-5-nitro-2-pyrrolidin-1-ylpyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.
科学的研究の応用
3-methyl-5-nitro-2-pyrrolidin-1-ylpyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
作用機序
The mechanism of action of 3-methyl-5-nitro-2-pyrrolidin-1-ylpyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with proteins or enzymes, potentially inhibiting their function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-methyl-5-nitro-2-pyrrolidin-1-ylpyridine: can be compared with other pyridine derivatives such as:
Uniqueness
The uniqueness of 3-methyl-5-nitro-2-pyrrolidin-1-ylpyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the nitro group, methyl group, and pyrrolidine ring makes it a versatile compound for various applications.
特性
CAS番号 |
88374-46-3 |
|---|---|
分子式 |
C10H13N3O2 |
分子量 |
207.23 g/mol |
IUPAC名 |
3-methyl-5-nitro-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C10H13N3O2/c1-8-6-9(13(14)15)7-11-10(8)12-4-2-3-5-12/h6-7H,2-5H2,1H3 |
InChIキー |
DTILNTIRZIRWTP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1N2CCCC2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl methyl(2-methylenespiro[3.5]nonan-7-yl)carbamate](/img/structure/B13922471.png)
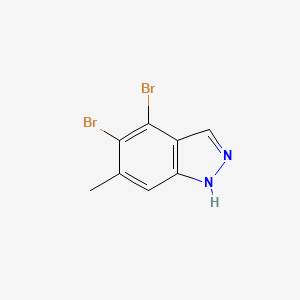
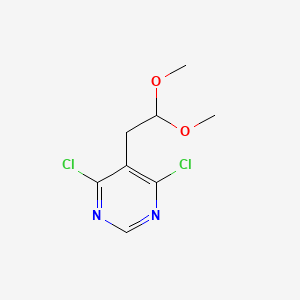
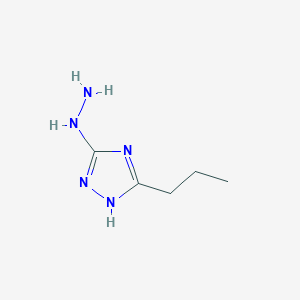
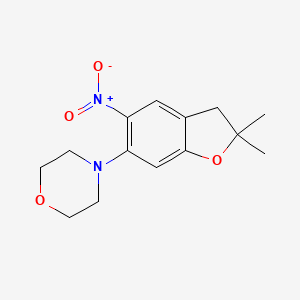

![1-(2,3-dihydro-3,3-dimethylfuro[3,2-b]pyridin-5-yl)Ethanone](/img/structure/B13922525.png)
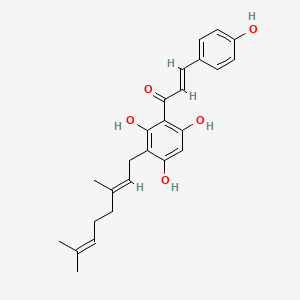
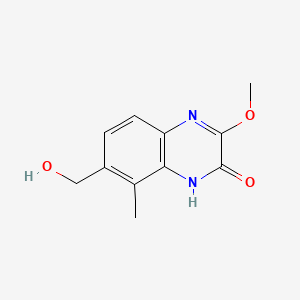
![7,8,16,17-tetrahydro-6H,15H-dibenzo[b,i][1,4,8,11]tetraoxacyclotetradecine](/img/structure/B13922538.png)
